molecular formula C12H23ClN2O2 B1424076 N-(Tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide hydrochloride CAS No. 1220021-01-1

N-(Tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide hydrochloride

Cat. No. B1424076
M. Wt: 262.77 g/mol
InChI Key: OZSWERZUAZMXBF-UHFFFAOYSA-N
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Description

“N-(Tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide hydrochloride” is a chemical compound with the empirical formula C11H23ClN2O . It’s related to “tetrahydro-2H-pyran-4-ylmethanol”, which is used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists .

Scientific Research Applications

Hybrid Catalysts in Synthesis

Research highlights the critical role of hybrid catalysts in synthesizing heterocyclic compounds, notably those with a pyranopyrimidine core, which are pivotal for medicinal and pharmaceutical industries. The review by Parmar, Vala, and Patel (2023) discusses the broad synthetic applications and bioavailability of these scaffolds, focusing on their synthesis through one-pot multicomponent reactions facilitated by diverse catalysts. This underscores the compound's relevance in developing lead molecules for therapeutic applications (Parmar, Vala, & Patel, 2023).

Organocatalysts in Cyclocondensation

The significance of organocatalysts in the three-component cyclocondensation for constructing tetrahydrobenzo[b]pyrans, compounds with considerable pharmaceutical importance, is detailed by Kiyani (2018). This methodology underscores the role of similar compounds in facilitating the synthesis of valuable heterocyclic molecules, reflecting the ongoing interest in organic chemists and pharmacologists in such chemical frameworks (Kiyani, 2018).

Insecticidal Activity and Mode of Action

Scott et al. (2007) review the insecticidal properties of Piper spp. extracts, focusing on piperamides. This exploration into natural product chemistry illustrates how derivatives of piperidine, similar in structural complexity to the compound , serve as a source of biopesticide material, providing insights into developing novel insect control strategies with minimal resistance development risks (Scott et al., 2007).

Water Treatment and Desalination

Gohil and Ray (2017) provide an extensive review of semi-aromatic polyamide thin-film composite membranes, emphasizing their significance in water treatment and desalination through reverse osmosis and nanofiltration. This highlights the compound's potential utility in enhancing membrane fabrication for environmental applications, showcasing the intersection of organic synthesis and environmental science (Gohil & Ray, 2017).

Synthesis of N-heterocycles

Philip et al. (2020) discuss the applications of chiral sulfinamides, notably tert-butanesulfinamide, in the asymmetric synthesis of N-heterocycles via sulfinimines. This review underscores the versatility of compounds structurally related to the query compound in facilitating the stereoselective synthesis of amines and derivatives, pivotal in creating therapeutically relevant molecules (Philip et al., 2020).

properties

IUPAC Name

N-(oxan-4-ylmethyl)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c15-12(11-1-5-13-6-2-11)14-9-10-3-7-16-8-4-10;/h10-11,13H,1-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSWERZUAZMXBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NCC2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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